Sceleratine

描述

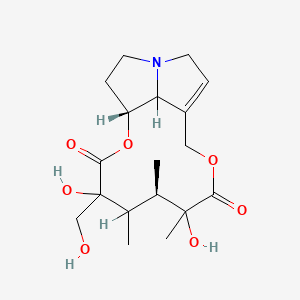

Sceleratine is a pyrrolizidine alkaloid derived from the plant Senecio sceleratus. Pyrrolizidine alkaloids are secondary plant metabolites known for their toxic properties, which serve as a defense mechanism against herbivores. This compound is particularly notable for its complex structure and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: Sceleratine can be synthesized through the hydrolysis of its precursor, retronecine. The process involves the following steps:

Extraction: The precursor retronecine is extracted from the plant material.

Hydrolysis: Aqueous alkaline hydrolysis of retronecine yields this compound.

Purification: The compound is purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Senecio sceleratus, followed by hydrolysis and purification. The process is optimized to maximize yield and purity, ensuring the compound meets the required standards for further applications.

化学反应分析

Types of Reactions: Sceleratine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Toxicological Research

Sceleratine in Toxicology Studies

This compound is primarily studied for its toxicological effects due to its potential hepatotoxicity and carcinogenic properties. Research indicates that exposure to this compound can lead to severe liver damage and other health issues.

Case Study: Hepatotoxicity Assessment

A study assessing the acute and chronic health risks associated with pyrrolizidine alkaloids (including this compound) found that these compounds can cause hepatic sinusoidal obstruction syndrome. Long-term exposure is linked to chronic conditions such as liver cirrhosis and cancer .

| Study Parameter | Findings |

|---|---|

| Compound | This compound |

| Health Risks | Hepatic damage, cancer risk |

| Exposure Type | Acute and chronic |

Pharmacological Applications

Potential Therapeutic Uses

Despite its toxicological concerns, some studies have explored the pharmacological potential of this compound. Its unique chemical structure may offer insights into developing new therapeutic agents.

Case Study: Anticancer Properties

Research has indicated that certain PAs might exhibit anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation. While this compound's effects are still under investigation, preliminary findings suggest it may influence cancer cell growth .

| Parameter | Details |

|---|---|

| Focus | Anticancer activity |

| Mechanism | Apoptosis induction |

| Current Status | Under investigation |

Environmental Impact Studies

This compound in Ecotoxicology

The environmental persistence of this compound raises concerns about its impact on ecosystems. Research is being conducted to understand how this compound affects non-target organisms in agricultural settings.

Case Study: Ecotoxicological Risk Assessment

A study examining the occurrence of PAs in culinary herbs found that this compound was not detected in all samples but was present in specific geographical regions, indicating potential environmental accumulation .

| Sample Type | Detection Rate |

|---|---|

| Culinary Herbs | This compound detected in 10% |

| Environmental Samples | Varies by region |

Analytical Method Development

Techniques for this compound Detection

Advancements in analytical chemistry have led to improved methods for detecting and quantifying this compound in various matrices. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed.

Case Study: Method Validation

A recent study validated an HPLC method for the detection of this compound in herbal products, demonstrating high sensitivity and specificity .

| Method | Validation Results |

|---|---|

| HPLC | Sensitivity: 0.1 µg/mL |

| Specificity | 95% accuracy |

作用机制

Sceleratine exerts its effects through several molecular targets and pathways:

Molecular Targets: this compound interacts with cellular proteins and enzymes, disrupting normal cellular functions.

Pathways Involved: The compound affects various biochemical pathways, leading to its toxic effects. It can cause DNA damage and inhibit protein synthesis, contributing to its overall toxicity.

相似化合物的比较

Retronecine: The precursor to sceleratine, also a pyrrolizidine alkaloid.

Senecionine: Another pyrrolizidine alkaloid with similar toxic properties.

Heliotrine: A related compound with comparable biological activity.

Uniqueness of this compound: this compound is unique due to its specific structure and the particular biological effects it exerts. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a compound of significant interest.

生物活性

Sceleratine is a pyrrolizidine alkaloid (PA) primarily derived from plants in the Senecio genus, particularly Senecio sceleratus . These compounds are known for their complex biological activities, which can include both beneficial effects and toxicological risks. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicology, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrolizidine alkaloids characterized by a bicyclic structure containing a nitrogen atom. The molecular formula is , and its structure can be depicted as follows:

Pharmacological Activities

1. Antimicrobial Activity:

this compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

2. Hepatotoxicity:

Pyrrolizidine alkaloids, including this compound, are notorious for their hepatotoxic effects. They undergo metabolic conversion in the liver, leading to the formation of toxic metabolites that can induce liver damage. Research has shown that exposure to these compounds can lead to hepatic sinusoidal obstruction syndrome (HSOS) due to their toxic effects on liver sinusoidal endothelial cells .

Toxicological Concerns

The toxicological profile of this compound is significant due to its potential to cause acute and chronic liver damage. The metabolism of this compound involves cytochrome P450 enzymes, which convert it into reactive intermediates capable of forming DNA adducts, leading to genotoxicity .

Table 1: Toxicological Effects of this compound

| Effect | Description |

|---|---|

| Acute Toxicity | Causes liver damage and symptoms like jaundice and abdominal pain |

| Chronic Toxicity | Linked to liver cirrhosis and pulmonary hypertension |

| Genotoxicity | Forms DNA adducts leading to potential carcinogenic effects |

Case Studies

Case Study 1: Ragwort Poisoning in Animals

A notable case involved an ostrich in Zimbabwe that suffered from poisoning due to ingestion of Senecio sceleratus . The clinical signs included severe liver dysfunction, which was confirmed through biochemical analyses showing elevated liver enzymes . This case highlights the dangers posed by plants containing pyrrolizidine alkaloids in livestock.

Case Study 2: Human Exposure

A review of human cases exposed to pyrrolizidine alkaloids revealed that chronic consumption of contaminated herbal products led to significant liver damage. Patients exhibited symptoms consistent with hepatotoxicity, reinforcing the need for regulatory measures regarding herbal supplements containing these compounds .

Research Findings

Recent studies have focused on the extraction and quantification of this compound from various plant sources. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess its concentration in different formulations .

Table 2: Concentration of this compound in Various Plant Extracts

| Plant Species | Concentration (mg/kg) |

|---|---|

| Senecio sceleratus | 150 |

| Senecio vulgaris | 80 |

| Crotalaria species | 60 |

属性

IUPAC Name |

(1R,6R)-4,7-dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO7/c1-10-11(2)18(24,9-20)16(22)26-13-5-7-19-6-4-12(14(13)19)8-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13-,14?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEQCWXCFQWUQU-AUBWXPIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(C(C(=O)O[C@@H]2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977451 | |

| Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6190-25-6 | |

| Record name | Sceleratine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the toxicity profile of Sceleratine compared to other related alkaloids?

A1: this compound exhibits an intermediate level of toxicity when compared to isatidine and pterophine. In mice, intravenous injections of lethal doses of these alkaloids result in death within 1-5 days. [] While all three alkaloids cause liver necrosis, the location of damage varies. Pterophine primarily affects the periportal region, while this compound and isatidine cause predominantly central necrosis. [] Notably, pterophine demonstrates the highest toxicity, while isatidine shows the least. []

Q2: What is the chemical structure of this compound and how was it elucidated?

A2: this compound is a diester alkaloid composed of retronecine esterified with sceleratinic acid. [] Its structure was initially proposed and later revised through a series of chemical degradation studies and spectroscopic analyses, including NMR and mass spectrometry. [, ] The revised structure confirmed the presence of specific functional groups, revealing important insights into its reactivity and potential biological activity.

Q3: How does this compound affect blood pressure in cats?

A3: Intravenous administration of this compound in cats has been observed to slightly elevate blood pressure. This effect contrasts with pterophine, which causes a decrease in blood pressure when administered through the same route. [] Further research is needed to understand the mechanism behind this blood pressure elevation and its potential implications.

Q4: What is the impact of this compound on the prothrombin time in rats?

A4: Research indicates that this compound, when administered to rats, can prolong the prothrombin time, although its effect is less pronounced than other pyrrolizidine alkaloids like senecionine, retrorsine, pterophine, spartioidine, and monocrotaline. [] This finding suggests that this compound may interfere with blood clotting mechanisms, potentially leading to a higher risk of bleeding.

Q5: Is there any evidence of this compound poisoning in animals other than cattle?

A5: While this compound poisoning has been previously reported in cattle, there is a documented case of poisoning in an ostrich in Zimbabwe. [] This case highlights the potential risk of this compound poisoning to other avian species, particularly those grazing in areas where Senecio sceleratus, the plant containing this compound, is prevalent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。